molecular formula C7H15ClNO2S- B555568 DL-Methionine ethyl ester hydrochloride CAS No. 6297-53-6

DL-Methionine ethyl ester hydrochloride

Cat. No.: B555568
CAS No.: 6297-53-6
M. Wt: 212.72 g/mol
InChI Key: KPWCQEUBJAIORR-UHFFFAOYSA-M
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Description

DL-Methionine ethyl ester hydrochloride is a derivative of the amino acid methionine. It is commonly used in biochemical research and various industrial applications. The compound is known for its role in peptide synthesis and as a building block in organic chemistry .

Mechanism of Action

Target of Action

DL-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid Methionine . The primary targets of Methionine are proteins, as it is incorporated into the polypeptide chain during protein synthesis . Methionine also plays a crucial role in methylation processes and is a precursor to other important molecules such as S-adenosylmethionine (SAMe), a universal methyl donor .

Mode of Action

Methionine, the parent compound, is known to participate in transmethylation reactions, transsulfuration pathways, and amino acid biosynthesis . It is thought that this compound may share similar biochemical activities.

Biochemical Pathways

Methionine is involved in several biochemical pathways. It is a precursor to SAMe, which is involved in methylation reactions . Methionine can also be converted to cysteine, a sulfur-containing amino acid, through the transsulfuration pathway . These pathways are critical for various biological processes, including protein synthesis, gene expression, and antioxidant defense.

Pharmacokinetics

Methionine is well-absorbed in the small intestine and distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Methionine. Methionine is essential for protein synthesis and plays a key role in the regulation of cellular processes through methylation . It also contributes to the synthesis of glutathione, an important antioxidant in cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as inhibitors or enhancers, can also modulate its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Methionine ethyl ester hydrochloride can be synthesized through the esterification of DL-methionine with ethanol in the presence of hydrochloric acid. The reaction typically involves the use of trimethylchlorosilane as a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Methionine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Methionine ethyl ester hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications in peptide synthesis and as a biochemical reagent. Its ability to undergo a wide range of chemical reactions and its role in biological systems further highlight its importance in scientific research .

Properties

IUPAC Name

ethyl 2-amino-4-methylsulfanylbutanoate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCQEUBJAIORR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClNO2S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-53-6
Record name Ethyl DL-methionate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl DL-methionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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